molecular formula C15H17BrClNO3 B13095397 Tert-butyl 3-(bromomethyl)-6-chloro-5-methoxy-1H-indole-1-carboxylate

Tert-butyl 3-(bromomethyl)-6-chloro-5-methoxy-1H-indole-1-carboxylate

Cat. No.: B13095397
M. Wt: 374.66 g/mol
InChI Key: TVCSWKCDLCMNNA-UHFFFAOYSA-N
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Description

Tert-butyl 3-(bromomethyl)-6-chloro-5-methoxy-1H-indole-1-carboxylate is a complex organic compound that belongs to the indole family. This compound is characterized by the presence of a tert-butyl ester group, a bromomethyl group, a chloro substituent, and a methoxy group attached to the indole ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(bromomethyl)-6-chloro-5-methoxy-1H-indole-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the indole core, followed by the introduction of the bromomethyl, chloro, and methoxy substituents. The final step involves the esterification of the carboxyl group with tert-butyl alcohol.

    Indole Core Synthesis: The indole core can be synthesized through various methods, including Fischer indole synthesis and Bartoli indole synthesis.

    Introduction of Substituents: The bromomethyl group can be introduced via bromination reactions using reagents like N-bromosuccinimide (NBS). The chloro and methoxy groups can be introduced through electrophilic aromatic substitution reactions.

    Esterification: The carboxyl group is esterified with tert-butyl alcohol in the presence of an acid catalyst to form the final compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(bromomethyl)-6-chloro-5-methoxy-1H-indole-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the indole ring and the bromomethyl group.

    Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromomethyl group with sodium azide yields the corresponding azide compound.

Scientific Research Applications

Tert-butyl 3-(bromomethyl)-6-chloro-5-methoxy-1H-indole-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving indole derivatives.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 3-(bromomethyl)-6-chloro-5-methoxy-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an alkylating agent, modifying nucleophilic sites on biomolecules. The indole core can interact with various enzymes and receptors, influencing biological processes.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-(bromomethyl)-6-chloro-1H-indole-1-carboxylate: Similar structure but lacks the methoxy group.

    Tert-butyl 3-(bromomethyl)-5-methoxy-1H-indole-1-carboxylate: Similar structure but lacks the chloro group.

    Tert-butyl 3-(bromomethyl)-6-chloro-5-methoxy-1H-indole-2-carboxylate: Similar structure but with the carboxylate group at a different position.

Uniqueness

Tert-butyl 3-(bromomethyl)-6-chloro-5-methoxy-1H-indole-1-carboxylate is unique due to the specific combination of substituents on the indole ring. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C15H17BrClNO3

Molecular Weight

374.66 g/mol

IUPAC Name

tert-butyl 3-(bromomethyl)-6-chloro-5-methoxyindole-1-carboxylate

InChI

InChI=1S/C15H17BrClNO3/c1-15(2,3)21-14(19)18-8-9(7-16)10-5-13(20-4)11(17)6-12(10)18/h5-6,8H,7H2,1-4H3

InChI Key

TVCSWKCDLCMNNA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=CC(=C(C=C21)Cl)OC)CBr

Origin of Product

United States

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